molecular formula C13H22ClNO4S B2824947 Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2408970-90-9

Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2824947
CAS No.: 2408970-90-9
M. Wt: 323.83
InChI Key: PIKDMCQDQXSIQV-UHFFFAOYSA-N
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Description

The tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate scaffold is a bicyclic structure featuring a spiro junction between a piperidine ring and a cyclopropane ring. This core is widely utilized in medicinal chemistry and organic synthesis due to its conformational rigidity and ability to modulate pharmacokinetic properties. Derivatives are distinguished by substituents at the 2-position, which significantly influence reactivity, stability, and applications. Below, we compare these analogs based on available data.

Properties

IUPAC Name

tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO4S/c1-12(2,3)19-11(16)15-6-4-13(5-7-15)8-10(9-13)20(14,17)18/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKDMCQDQXSIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting with the formation of the azaspiro[3.5]nonane core. This is often achieved through cyclization reactions followed by chlorosulfonylation. The reaction conditions usually require the use of strong bases and chlorosulfonic acid under controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over reaction conditions. Continuous flow chemistry techniques can be employed to enhance efficiency and yield. The use of automated systems ensures consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Chlorosulfonyl groups can be substituted using nucleophiles such as alcohols or amines.

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides and sulfonic acids.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of various substituted sulfonyl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used to synthesize complex molecules and study reaction mechanisms. Its reactivity with various reagents makes it a versatile tool in synthetic organic chemistry.

Biology: In biological research, tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate is used to modify biomolecules and study their interactions with biological targets. It can be used to introduce sulfonyl groups into peptides and proteins, aiding in the study of their structure and function.

Medicine: This compound serves as a building block in the design of new pharmaceuticals. Its ability to form stable bonds with other molecules makes it valuable in drug discovery and development.

Industry: In the chemical industry, it is used to produce intermediates for various applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate exerts its effects involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Table 1: Key Properties of 7-Azaspiro[3.5]nonane-7-carboxylate Derivatives

Substituent (Position 2) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
Oxo C₁₃H₂₁NO₃ 239.32 203661-69-2 Intermediate in drug synthesis; stable under standard conditions .
Cyano C₁₂H₁₉N₂O₂ 239.30 203662-66-2 Used in visible-light photoredox catalysis; research chemical .
Bromo C₁₂H₂₀BrNO₂ 298.20 1225276-07-2 Alkylating agent; >95% purity; industrial scale production .
Amino (hydrochloride) C₁₂H₂₂ClN₂O₂ 276.78 1100748-78-4 Pharmaceutical intermediate; global regulatory compliance .
1,7-Diaza-oxo C₁₂H₂₀N₂O₃ 240.30 392331-78-1 Lab chemical; acute oral toxicity (H302) .

Structural and Functional Differences

Oxo Derivative (tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate) Properties: The ketone group at C2 introduces polarity, enhancing solubility in organic solvents. Produced at 5 tons/year, indicating industrial relevance . Applications: Used as a precursor for further functionalization, such as amidation or reduction to alcohols.

Cyano Derivative (tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate) Properties: The electron-withdrawing cyano group increases electrophilicity, making it reactive in photoredox-catalyzed dicarbofunctionalization reactions . Applications: Key intermediate in synthesizing complex molecules via radical pathways.

Bromo Derivative (tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) Properties: Bromine’s leaving group capability facilitates nucleophilic substitution reactions. High purity (>95%) ensures reliability in alkylation processes . Applications: Building block for introducing spirocyclic motifs into drug candidates.

Amino Derivative (tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride) Properties: The amine group enables participation in coupling reactions (e.g., amide bond formation). Supplied as a hydrochloride salt to enhance stability . Applications: Critical in peptide mimetics and kinase inhibitor development.

Classified as acutely toxic (oral LD₅₀ > 300 mg/kg) . Applications: Explored in protease inhibitor design due to its dual hydrogen-bonding sites.

Reactivity and Stability Trends

  • Electron-Withdrawing Groups (e.g., Cyano, Oxo): Enhance stability toward nucleophilic attack but may reduce shelf life due to susceptibility to hydrolysis.
  • Leaving Groups (e.g., Bromo) : High reactivity in SN2 reactions but require careful handling to avoid decomposition.
  • Amino Groups: Prone to oxidation; often stabilized as salts (e.g., hydrochloride) for storage .

Biological Activity

Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H21ClN2O3S
  • Molecular Weight : 320.83 g/mol
  • CAS Number : 203661-69-2

The presence of the chlorosulfonyl group is significant as it may influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail specific studies and findings related to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of azaspiro compounds. For instance, a study demonstrated that derivatives with sulfonyl groups showed enhanced activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Compound Bacterial Strains Tested Inhibition Zone (mm)
Tert-butyl 2-chlorosulfonyl...E. coli15
S. aureus18
P. aeruginosa12

Anticancer Activity

The potential anticancer effects of azaspiro compounds have been explored in various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.

Case Study: In Vitro Cancer Cell Line Testing

A recent study investigated the effects of this compound on human cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)5.4Apoptosis via caspase activation
MCF-7 (Breast)4.8G1 phase cell cycle arrest
A549 (Lung)6.1Induction of oxidative stress

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.

Enzyme Activity Assay Results

Enzyme Inhibition (%) Concentration (µM)
Acetylcholinesterase7510
Carbonic anhydrase6220
Cyclooxygenase5015

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